

S55746 anti-tumor efficacy versus standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

Get Quote

S55746 Profile and Experimental Data

S55746 is an orally active, selective BH3-mimetic designed to disrupt protein-protein interactions and induce apoptosis in cancer cells that are dependent on BCL-2 for survival [1] [2].

Key Characteristics and In Vitro Data [1] [3] [2]

Parameter	Details
Primary Target	BCL-2 (B-cell lymphoma 2) protein [1]
Mechanism of Action	Binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins to initiate mitochondrial apoptosis [1] [2]
Binding Affinity (K _i)	1.3 nM for BCL-2 [1] [3]
Selectivity Profile	High selectivity for BCL-2 over BCL-XL (70 to 400-fold) and no significant binding to MCL-1 or BFL-1 [1] [2]
In Vitro Efficacy (IC ₅₀)	71.6 nM in RS4;11 (BCL-2-dependent ALL cell line) [1] [3]

Parameter	Details
Apoptotic Hallmarks	Phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1] [2]

Detailed Experimental Protocols from Preclinical Studies:

- **Binding Assays:** Affinity and selectivity were determined using **Fluorescence Polarization (FP)** assays with Fluorescent-PUMA as a binder. Direct binding was also confirmed using **Surface Plasmon Resonance (SPR)** and **Isothermal Titration Calorimetry (ITC)** [1] [2].
- **Cell Viability/Cytotoxicity Assays:** Cell lines (e.g., RS4;11, H146) were treated with **S55746** for **72 hours**. Viability was measured to calculate IC₅₀ values, and mechanism-based cytotoxicity was confirmed by **co-immunoprecipitation** showing disruption of BCL-2/BAX complexes [1].
- **Apoptosis Assays:** Cells were treated with **S55746** for **2 to 24 hours** and analyzed by **flow cytometry** for Annexin V/propidium iodide (PI) staining. Additional western blot analysis was performed for cleaved caspase-3 and PARP [1] [3] [2].
- **Ex Vivo Studies:** Primary patient-derived cells from **Chronic Lymphocytic Leukemia (CLL)** and **Mantle Cell Lymphoma (MCL)** were treated with **S55746**, showing apoptosis induction in the low nanomolar range [1] [2].

In Vivo Efficacy in Preclinical Models

S55746 has demonstrated promising activity in animal models, supporting its potential for further clinical development.

In Vivo Efficacy Data [1] [2]

Model	Administration & Dosing	Reported Outcome
RS4;11 xenograft (Acute Lymphoblastic Leukemia)	Oral, daily; 25 and 100 mg/kg	Robust anti-tumor efficacy [1]
Toledo xenograft (Lymphoma)	Oral, daily; 25 and 100 mg/kg	Robust anti-tumor efficacy [1]

Model	Administration & Dosing	Reported Outcome
Tolerability	Oral, daily	No weight loss or change in behavior observed [1] [2]

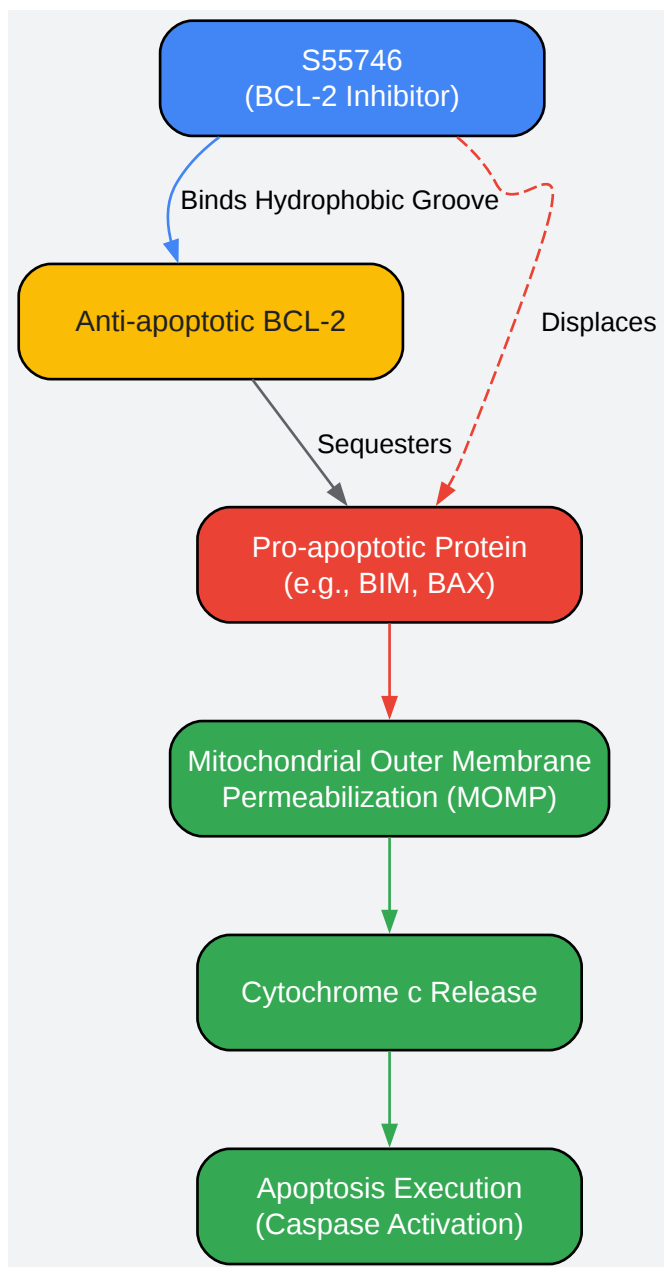
Positioning Among BCL-2 Inhibitors

S55746 belongs to a class of drugs known as BH3-mimetics. The table below contextualizes its profile alongside other inhibitors.

Inhibitor	Primary Targets	Key Characteristics & Clinical Status (as of search results)
S55746 (BCL201)	BCL-2 (selective)	Preclinical profile shows oral activity and BCL-XL-sparing to avoid thrombocytopenia [1] [2]. Status: Had entered Phase I clinical trials (as of 2018) [1].
Venetoclax (ABT-199)	BCL-2 (selective)	First-in-class, FDA-approved for some leukemias. Validated the BCL-2 selective approach [4] [1] [2].
Navitoclax (ABT-263)	BCL-2, BCL-XL, BCL-w	Earlier generation inhibitor. Dose-limiting thrombocytopenia due to BCL-XL inhibition [4] [1] [5].

Mechanism of Action: Apoptosis Induction

S55746 specifically targets the anti-apoptotic protein BCL-2. The following diagram illustrates the mechanism by which it triggers programmed cell death.



[Click to download full resolution via product page](#)

Research Status and Future Directions

It is important to note that the data presented here is **preclinical**. While **S55746** had entered Phase I clinical trials to evaluate its safety and preliminary efficacy in humans, the results of those trials are not reflected in the available search results [1] [2].

- **Current Landscape:** The success of the first BCL-2 inhibitor, venetoclax, validates this approach for hematologic malignancies [4]. However, drug resistance, including BCL-2 mutations, remains a challenge, driving research into next-generation inhibitors and alternative modalities like proteolysis-targeting chimeras (PROTACs) and cyclic peptides [4] [6].

For the most current information on the clinical development status of **S55746**/BCL201, I recommend searching the official clinical trial registries (such as ClinicalTrials.gov).

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. S55746 is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]
2. S55746 is a novel orally active BCL-2 selective and potent ... [oncotarget.com]
3. S55746 | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]
4. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]
5. [PDF] ABT-263: a potent and orally bioavailable... | Semantic Scholar [semanticscholar.org]
6. Cyclic peptides discriminate BCL-2 and its clinical mutants ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [S55746 anti-tumor efficacy versus standard therapy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3316415#s55746-anti-tumor-efficacy-versus-standard-therapy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com